molecular formula C9H8N2O3S B592715 Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 9041-37-6

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B592715
CAS RN: 9041-37-6
M. Wt: 224.234
InChI Key: XELZGAJCZANUQH-UHFFFAOYSA-N
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Patent
US07518000B2

Procedure details

5-Methyl-4-nitro-thiophene-2-carboxylic acid is prepared according to Snider et al. (H. R. Snider and L. A. Carpino, J. F. Zack, Jr., J. F. Mills, J. Am. Chem. Soc., 1951, 79, 2556-2559) from commercially available 5-methylthiophene-2-carboxylic acid and is esterified according to known processes (P. Cogolli, F. Maiolo, L. Testaferri, M. Tiecco, M. Tingoli, J. Chem. Soc., Perkin I, 1980, 1331-1335; V. M. Colburn, B. Iddon, H. Shuschitzky, J. Chem. Soc., Perkin I, 1977, 2436-2441) to obtain 5-methyl-4-nitro-thiophene-2-carboxylic acid methyl ester [Intermediate (23)]. Step 2. 5-Methyl-4-nitro-thiophene-2-carboxylic acid methyl ester [15.09 g., 75.0 mM, Intermediate (23)] is dissolved in ethyl acetate (200 mL) to which 10% palladium on charcoal (1.03 g) is added and the mixture is shaken under 50 psi of hydrogen. The catalyst is removed by filtration and the solvent is removed leaving 4-amino-5-methyl-thiophene-2-carboxylic acid methyl ester [12.82 g., 99.8%, Intermediate (24)] as a yellow solid; MS 171.9 (100%, M+1). Step 3. A magnetically stirred mixture of potassium acetate (4.52 g, 46.1 mM) in toluene (100 mL) containing 4-amino-5-methyl-thiophene-2-carboxylic acid methyl ester [12.8 g, 74.7 mM, Intermediate (24)] is warmed to dissolve the amine. Acetic anhydride (13.8 mL, 124.9 mM) is added to this mixture and it is heated in an oil bath. Isoamyl nitrite (9.73 mL, 72.4 mM) is added over 30 minutes. Heating at 93° C. is continued overnight. The cooled mixture is diluted with ethyl acetate (100 mL), filtered and the filtrate is concentrated to a black solid which is purified by chromatography, eluting with heptane-25% ethyl acetate, heptane-35% ethyl acetate, heptane-40% ethyl acetate, heptane-50% ethyl acetate, heptane-60% ethyl acetate. Fractions containing pure product are combined and concentrated to afford 1-acetyl-1 H-thieno[3,2-c]pyrazole-5-carboxylic acid methyl ester [9.74 g, 49.3%, Intermediate (25)]. Step 4. To a suspension of 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylic acid methyl ester [1.3 g, 5.79 mmol, Intermediate (25)] in methanol (30 mL) is added sodium methoxide (25 wt % in methanol). The resulting solution mixture is stirred at 60° C. oil bath for 20 minutes. The oil bath is removed and stirred for 5 minutes. To this is added a solution of iodine (1.76 g, 6.93 mmol) in dimethyl formamide (2 mL). The reaction mixture then heated to 60° C. for 1 hour. The solvent is removed in vacuo. The crude is partitioned between ethyl acetate (100 mL) and water (100 mL) and aqueous layer is further extracted with twice ethyl acetate (25 mL). The combined ethyl acetate phases are washed with brine, dried over sodium sulfate and filtered. The solvent is removed in vacuo to give 3-iodo-1H-thieno[3,2-c]pyrazole-5-carboxylic acid methyl ester [1.58 g, 89%, Intermediate (26)] as light yellow solid; 1H NMR [(CD3)2SO)]: δ 13.80 (1H, brs, NH), 7.947 (1H, s), 3.870 (3H, s). Step 5. To a mixture of 3-iodo-1H-thieno[3,2-c]pyrazole-5-carboxylic acid methyl ester [1.5 g, 4.87 mmol, Intermediate (26)] in tetrahydrofuran (120 mL) is added 4(dimethylamino)pyridine (8 mg) and di-tert-butyl-dicarbonate (1M in tetrahydrofuran, 5.3 mL) dropwise at room temperature. After stirring for 30 minutes, the solvent is removed in vacuo. The solid is suspended in a mixture of ethyl acetate, heptane and methanol and stirred for a while. The solid is filtered and vacuum dried to give 3-iodo-thieno[3,2-c]pyrazole-1,5-dicarboxylic acid 1-tert-butyl ester 5-methyl ester [1.72 g, 87%, Intermediate (21)] as off-white solid; 1H NMR [(CD3)2SO)]: δ 6.880 (1H, s), 3.900 (3H, s), 1.633 (9H, s); LC/MS: 409 (M+H).
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.8 mL
Type
reactant
Reaction Step Four
Quantity
9.73 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[K+].[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]([CH3:16])=[C:13]([NH2:15])[CH:14]=1)=[O:9].C(OC(=O)C)(=O)C.[N:24](OCCC(C)C)=O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]2[CH:16]=[N:24][N:15]([C:1](=[O:4])[CH3:2])[C:13]=2[CH:14]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)N)C
Step Four
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
9.73 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed
TEMPERATURE
Type
TEMPERATURE
Details
is heated in an oil bath
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a black solid which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography
WASH
Type
WASH
Details
eluting with heptane-25% ethyl acetate, heptane-35% ethyl acetate, heptane-40% ethyl acetate, heptane-50% ethyl acetate, heptane-60% ethyl acetate
ADDITION
Type
ADDITION
Details
Fractions containing pure product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=CC=2N(N=CC2S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.74 g
YIELD: PERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.